(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol
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Overview
Description
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound with significant potential in various scientific fields
Preparation Methods
The synthesis of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and 2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine.
Reaction Conditions: The reaction typically involves the use of solvents like chloroform and methanol, with heating and ultrasonic treatment to enhance solubility and reaction rates.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its ability to inhibit vesicular monoamine transporter 2 (VMAT2).
Biological Research: The compound is used in studies related to neurotransmitter regulation and synaptic transmission.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves the inhibition of VMAT2, which is responsible for transporting neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, thereby modulating synaptic transmission and exerting its therapeutic effects .
Comparison with Similar Compounds
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol can be compared with similar compounds such as:
Properties
CAS No. |
1214267-56-7 |
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Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 |
InChI Key |
QPCCFQGYORNUSE-FVQBIDKESA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)O)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC |
Origin of Product |
United States |
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